2,4-Dibromo-5-fluoroaniline molecular weight
2,4-Dibromo-5-fluoroaniline molecular weight
An In-Depth Technical Guide to 2,4-Dibromo-5-fluoroaniline for Advanced Research and Development
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with halogenated aromatic compounds. We will delve into the core physicochemical properties, synthesis, characterization, and strategic applications of 2,4-Dibromo-5-fluoroaniline, a key intermediate in the synthesis of complex molecules.
Core Molecular and Physical Properties
2,4-Dibromo-5-fluoroaniline is a substituted aniline that serves as a versatile building block in organic synthesis. Its unique substitution pattern—featuring two bromine atoms and a fluorine atom—offers multiple, distinct reaction sites, enabling selective functionalization critical in the development of novel pharmaceutical and agrochemical agents.[1] The presence of halogens significantly influences the molecule's reactivity and the properties of its derivatives.
The fundamental physicochemical properties of 2,4-Dibromo-5-fluoroaniline are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 268.91 g/mol | [1][2][3] |
| Molecular Formula | C₆H₄Br₂FN | [1][2][3] |
| CAS Number | 1000578-04-0 | [1][2] |
| Appearance | Light brown to brown solid | [1] |
| Purity | Typically ≥95% | [2] |
| Canonical SMILES | NC1=CC(F)=C(Br)C=C1Br | [2] |
| InChI Key | ISAQGADJGBSNRH-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Insights
The synthesis of polysubstituted anilines like 2,4-Dibromo-5-fluoroaniline requires a strategic approach to control regioselectivity. While a direct synthesis protocol for this specific isomer is not readily published, a logical and effective pathway can be designed based on established organo-halogen chemistry principles, often starting from a more common precursor like 4-fluoroaniline.
The rationale behind this multi-step synthesis is rooted in the directing effects of the substituents on the aromatic ring. The acetamido group is a moderately activating, ortho-, para-director, used to protect the amine and control the position of the first bromination. Subsequent reactions leverage the electronic properties of the installed halogens to achieve the desired substitution pattern.
Representative Synthetic Workflow
Below is a proposed, step-by-step protocol for the synthesis of 2,4-Dibromo-5-fluoroaniline. This pathway is illustrative of the chemical logic employed for such molecules.
Step 1: Protection of the Amine Group
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Dissolve 4-fluoroaniline in glacial acetic acid.
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Add acetic anhydride dropwise while stirring in an ice bath to control the exothermic reaction.
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Allow the reaction to warm to room temperature and stir for 2-3 hours until completion (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product, 4-fluoroacetanilide.
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Filter, wash with cold water, and dry the product. Causality: The acetylation step is crucial to protect the highly reactive amino group from oxidation and to modulate its directing effect for subsequent electrophilic aromatic substitution.
Step 2: Regioselective Dibromination
-
Dissolve the 4-fluoroacetanilide in a suitable solvent such as acetic acid.
-
Slowly add a solution of bromine (2.1 equivalents) in acetic acid at room temperature. The fluorine and acetamido groups will direct the bromine atoms to the ortho positions relative to the acetamido group.
-
Stir for 12-18 hours. The reaction progress can be monitored by GC-MS or TLC.
-
Upon completion, quench the reaction with a sodium bisulfite solution to remove excess bromine.
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Precipitate the product, 2,4-dibromo-5-fluoroacetanilide, by adding water. Filter and wash. Causality: The acetamido group is the dominant directing group, placing the bromine atoms at positions 2 and 4. The fluorine at position 5 is deactivating but does not override the strong ortho-directing acetamido group.
Step 3: Deprotection of the Amine Group
-
Reflux the 2,4-dibromo-5-fluoroacetanilide in an aqueous solution of hydrochloric acid or sulfuric acid.
-
The hydrolysis of the amide will proceed over several hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the final product, 2,4-Dibromo-5-fluoroaniline.
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Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum. Causality: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the free aniline, which is the desired final product.
Caption: Proposed synthetic pathway for 2,4-Dibromo-5-fluoroaniline.
Analytical Characterization and Validation
To ensure the identity and purity of the synthesized 2,4-Dibromo-5-fluoroaniline, a suite of analytical techniques must be employed. This self-validating system confirms that the target molecule has been successfully produced.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : Will show characteristic signals for the aromatic protons. The chemical shifts and coupling constants will be indicative of their relative positions to the amine and halogen substituents.
-
¹³C NMR : Will reveal the number of unique carbon environments in the aromatic ring.
-
¹⁹F NMR : A singlet peak will confirm the presence of the single fluorine atom.
-
-
Infrared (IR) Spectroscopy : Will show characteristic N-H stretching bands for the primary amine (typically two bands around 3300-3500 cm⁻¹) and C-Br/C-F stretching frequencies in the fingerprint region. The spectrum should conform to the expected structure.[1]
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Mass Spectrometry (MS) : Will confirm the molecular weight of 268.91 g/mol .[1] The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms (a distinctive 1:2:1 ratio for the M, M+2, and M+4 peaks).
Caption: Standard analytical workflow for structural validation.
Applications in Drug Development and Research
Halogenated anilines are cornerstone building blocks in medicinal chemistry. The specific arrangement of substituents in 2,4-Dibromo-5-fluoroaniline makes it a valuable intermediate for several reasons:
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Pharmaceutical Synthesis : It serves as a precursor for creating more complex, biologically active compounds.[4] The amine group can be readily diazotized or used in coupling reactions, while the bromine atoms can be replaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity. This versatility is highly prized in the synthesis of potential drug candidates, including anti-cancer agents and antibiotics.[4]
-
Agrochemicals : Similar to its role in pharmaceuticals, this compound is used to create novel herbicides and pesticides, where the specific halogenation pattern can tune biological activity and environmental persistence.[4]
-
Material Science : It can be incorporated into the synthesis of advanced polymers, dyes, and pigments where durability and specific color properties are required.[4]
Safety, Handling, and Storage
Working with halogenated anilines requires strict adherence to safety protocols. While a specific, comprehensive safety data sheet (SDS) for 2,4-Dibromo-5-fluoroaniline is not available from the search results, data from closely related compounds provides a strong basis for hazard assessment and handling procedures.
GHS Hazard Classification (Inferred from Related Compounds)
| Hazard Class | Statement | Source (Related Compound) |
| Acute Toxicity, Oral | Harmful or Toxic if swallowed | [5][6] |
| Acute Toxicity, Dermal | Harmful or Toxic in contact with skin | [6][7] |
| Acute Toxicity, Inhalation | Harmful or Toxic if inhaled | [6][7] |
| Skin Corrosion/Irritation | Causes skin irritation | [5][6][8] |
| Eye Damage/Irritation | Causes serious eye irritation | [5][6][8] |
| STOT-SE | May cause respiratory irritation | [5][6] |
Recommended Handling and Storage Protocols
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, a lab coat, and safety glasses with side shields or goggles.[6][7]
-
Handling : Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or vapors.[7] Wash hands thoroughly after handling.[9]
-
Storage : Store in a tightly sealed container in a cool, dry place.[9] The compound should be stored under an inert atmosphere and protected from light to maintain its stability.[1]
Conclusion
2,4-Dibromo-5-fluoroaniline is a specialized chemical intermediate with significant potential for researchers in drug discovery and material science. Its defined molecular weight of 268.91 g/mol and its unique trifunctional aromatic core provide a platform for complex molecular design. Understanding its synthesis, proper characterization, and safe handling are paramount to leveraging its full potential in the laboratory and beyond.
References
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- 2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY D
- 2,4-Dibromo-5-fluoroaniline. CymitQuimica.
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- 2,4-Dibromoaniline 98 615-57-6. Sigma-Aldrich.
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- SAFETY DATA SHEET - 2,4-Dibromo-6-fluoroaniline. Fisher Scientific.
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- Safety Data Sheet - 2-Bromo-5-chloro-4-fluoroaniline. Combi-Blocks.
- SAFETY DATA SHEET - 5-Bromo-2-fluoroaniline. Fisher Scientific.
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